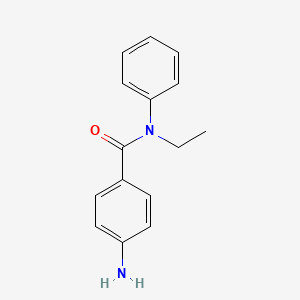

4-Amino-N-ethyl-N-phenylbenzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related aromatic polyimides shows the incorporation of aromatic diamines, including those with amide groups, through polymerization reactions with various dianhydrides. These procedures yield polymers with high thermal stability and solubility in organic solvents, indicating the reactive and adaptable nature of amide-functionalized aromatic compounds (Butt et al., 2005). Additionally, the synthesis of derivatives like "4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide" through acylation and catalytic hydrogenation reveals the potential for structural modification and functionalization in related compounds (Mao Duo, 2000).

Molecular Structure Analysis

Molecular structure determination through X-ray diffraction and DFT calculations of compounds such as N-phenylbenzamides provides insights into their geometry, including bond lengths, angles, and dihedral angles. These studies reveal the importance of intermolecular interactions, like hydrogen bonding, in defining the structure and stability of such compounds (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-phenylbenzamide derivatives is highlighted by their involvement in diverse reactions, such as the formation of quinazolinones through palladium-catalyzed domino reactions, indicating their utility in synthesizing heterocyclic compounds (Hikawa et al., 2012). Such reactions underscore the amide group's role in facilitating bond formation and rearrangement.

Physical Properties Analysis

Studies on related compounds, like 4-aminobenzamide, provide data on solubility, indicating how the structure influences interactions with solvents. The measurement of solubility in various solvents and the correlation with temperature highlight the compound's physical behavior and potential applications (Ouyang et al., 2019).

Chemical Properties Analysis

The anticonvulsant activity of 4-aminobenzamides, demonstrated through their efficacy against seizures, points to the significance of the amide group in modulating biological activity. These findings suggest a broader relevance of N-phenylbenzamides in therapeutic contexts (Clark et al., 1984).

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

The 4-amino-N-[2(diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex was synthesized and studied for its antibacterial properties .

Detailed Description of the Methods of Application or Experimental Procedures

The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .

Thorough Summary of the Results or Outcomes Obtained

The complex under study was examined for antibacterial activity . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets . The n → π* UV absorption peak of the UV cutoff edge was detected for both configurations of the complex .

Application 2: Synthesis of Benzamides

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

4-Amino-N-ethyl-N-phenylbenzamide can be used in the synthesis of benzamide derivatives through direct condensation of carboxylic acids and amines .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Thorough Summary of the Results or Outcomes Obtained

The prepared catalyst provides active sites for the synthesis of benzamides . The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .

Eigenschaften

IUPAC Name |

4-amino-N-ethyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(16)11-9-12/h3-11H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVXDHAQPYPAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342026 | |

| Record name | 4-Amino-N-ethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-ethyl-N-phenylbenzamide | |

CAS RN |

65270-05-5 | |

| Record name | 4-Amino-N-ethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

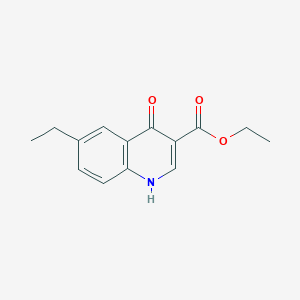

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.